molecular formula C17H20O4 B028052 broussonin E CAS No. 90902-21-9

broussonin E

Cat. No. B028052
CAS RN: 90902-21-9
M. Wt: 288.34 g/mol
InChI Key: GDCSYNUJDYRGRF-UHFFFAOYSA-N
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Description

Broussonin E is a novel phenolic compound isolated from the barks of Broussonetia kanzinoki. It has been studied for its potential anti-inflammatory effects, particularly in the context of macrophage activation and systemic inflammatory diseases like atherosclerosis and rheumatoid arthritis (Huang et al., 2019).

Synthesis Analysis

The synthesis of this compound, particularly its analogs and derivatives, involves various organic synthesis methods. While specific details on the synthesis of this compound are not directly available, the synthesis of related compounds often involves the use of bromine and bromo-organic compounds. These methods can include bromination, cohalogenation, oxidation, cyclization, and other reactions (Saikia, Borah, & Phukan, 2016).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be analyzed using techniques like FT-IR, NMR, and UV spectroscopy. Studies often involve density functional theory (DFT) for theoretical vibrational frequencies and optimized geometric parameters. Such studies provide insights into the molecular structure and electronic properties of compounds (Sert et al., 2014).

Chemical Reactions and Properties

This compound's chemical reactions primarily involve interactions with inflammatory pathways in biological systems. It suppresses pro-inflammatory production in macrophages and enhances the expressions of anti-inflammatory mediators. This involves modulating signaling pathways like MAPK and JAK2-STAT3 (Huang et al., 2019).

Physical Properties Analysis

Details on the specific physical properties of this compound, such as melting point, boiling point, and solubility, are not explicitly provided in the available literature. However, these properties are typically determined through experimental methods and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

This compound exhibits significant chemical properties, especially in terms of its interaction with biological molecules and pathways. It acts on macrophages to modulate their activation state, impacting the inflammatory response. This involves inhibiting certain pathways and enhancing others, reflecting its complex chemical interactions in biological systems (Huang et al., 2019).

Scientific Research Applications

  • Inflammation Suppression

    Broussonin E has been shown to suppress inflammation by modulating macrophage activation. This suggests potential as a drug for treating inflammation-related diseases like atherosclerosis (Huang et al., 2019).

  • Angiogenesis-Related Disease Treatment

    Broussonetia kazinoki, which contains this compound, can inhibit endothelial cell proliferation, migration, and tubular formation stimulated by VEGF-A. This indicates potential therapeutic benefits for diseases related to angiogenesis (Cho et al., 2014).

  • Antibacterial Activity

    Essential oils from Thymus maroccanus and Thymus broussonetii, which may contain this compound, have shown high inhibitory activity against antibiotic-resistant bacteria. Their synergistic potential with antibiotics suggests possible use in treating nosocomial infections (Fadli et al., 2012).

  • Menopausal Symptom Treatment

    Phytoestrogens from Broussonetia kazinoki, likely including this compound, may have beneficial effects in the treatment of menopausal symptoms (Lee et al., 2010).

  • Control of Cyanobacterial Blooms

    Essential oils from Moroccan plants, particularly Thymus broussonetii, can effectively control toxic cyanobacterial blooms. This may be attributed to compounds like this compound (El Amrani Zerrifi et al., 2020).

  • Antifungal Properties

    this compound is identified as a minor antifungal compound produced by diseased paper mulberry plants, suggesting its potential application in plant disease management (Takasugi et al., 1984).

Future Directions

Broussonin E has shown potential in the treatment of ARDS . It reduces ARDS-related histopathological changes, release of inflammatory factors, and infiltration of macrophages and oxidative stress reaction . This provides a theoretical basis for in-depth and comprehensive studies of this compound treatment on ARDS . It could also be developed as a promising drug for the treatment of inflammation-related diseases such as atherosclerosis .

Biochemical Analysis

Biochemical Properties

Broussonin E interacts with several key proteins and enzymes, playing significant roles in the nucleus and cytoplasm. These include HSP90AA1, JUN, ESR1, MTOR, and PIK3CA . These interactions regulate various biochemical reactions, particularly those involving the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce ARDS-related histopathological changes, the release of inflammatory factors, and the infiltration of macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking results have shown that small molecules of this compound can freely bind to the active site of the target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function . It has been observed to reduce ARDS-related histopathological changes and oxidative stress reactions over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . In an oleic acid-induced ARDS rat model, this compound demonstrated protective effects on ARDS, as evaluated by histological evaluation and enzyme-linked immunosorbent assay .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors . It plays a role in regulating the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .

properties

IUPAC Name

5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSYNUJDYRGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What in vitro and in vivo studies have been conducted on Broussonin E's efficacy against ARDS?

A2: Currently, the available research primarily focuses on the cellular level, investigating the impact of this compound on LPS-induced inflammation in macrophages []. While promising, these findings represent preliminary steps in understanding the therapeutic potential of this compound. Further research, including animal models and potentially clinical trials, is crucial to evaluate its efficacy against ARDS in more complex biological systems and ultimately in humans.

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